3-(tert-Butyl)-2-ethoxybenzaldehyde
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Overview
Description
3-(tert-Butyl)-2-ethoxybenzaldehyde: is an aromatic aldehyde with a tert-butyl group at the third position and an ethoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-ethoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(tert-butyl)-2-ethoxybenzene with an appropriate acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems can provide better control over reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(tert-Butyl)-2-ethoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the ethoxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in appropriate solvents.
Major Products:
Oxidation: 3-(tert-Butyl)-2-ethoxybenzoic acid.
Reduction: 3-(tert-Butyl)-2-ethoxybenzyl alcohol.
Substitution: 3-(tert-Butyl)-2-methoxybenzaldehyde (if ethoxy group is replaced with methoxy).
Scientific Research Applications
Chemistry: 3-(tert-Butyl)-2-ethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a probe to study the effects of aromatic aldehydes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its aromatic properties make it suitable for use in perfumes and other scented products.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-2-ethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is often exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
3-(tert-Butyl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-(tert-Butyl)-4-hydroxybenzaldehyde: Contains a hydroxyl group at the fourth position instead of an ethoxy group at the second position.
3-(tert-Butyl)-2,4-dimethoxybenzaldehyde: Contains two methoxy groups at the second and fourth positions.
Uniqueness: 3-(tert-Butyl)-2-ethoxybenzaldehyde is unique due to the presence of both a tert-butyl group and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-tert-butyl-2-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-12-10(9-14)7-6-8-11(12)13(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGQNXSJQATRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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